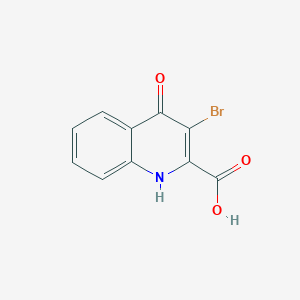

3-Bromo-4-hydroxyquinoline-2-carboxylic acid

Description

3-Bromo-4-hydroxyquinoline-2-carboxylic acid (CAS 36255-25-1) is a brominated quinoline derivative with a molecular formula of C₁₀H₆BrNO₃ and a molecular weight of 256.07 g/mol . Its structure features a carboxylic acid group at position 2, a hydroxyl group at position 4, and a bromine substituent at position 3 on the quinoline scaffold (Figure 1). This compound is primarily used as a building block in organic synthesis, particularly in medicinal chemistry for developing pharmacologically active molecules .

Properties

IUPAC Name |

3-bromo-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-8(10(14)15)12-6-4-2-1-3-5(6)9(7)13/h1-4H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWKZTIMOYEULV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxyquinoline-2-carboxylic acid typically involves the bromination of 4-hydroxyquinoline-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of 3-Bromo-4-hydroxyquinoline-2-carboxylic acid

This compound is a quinoline derivative with a bromine atom at the 3rd position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 2nd position on the quinoline ring . This compound is a versatile small molecule with applications in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a building block in synthesizing complex organic molecules.

Biology

The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development. Derivatives of 8-hydroxyquinoline, including this compound, show antimicrobial properties, with some analogs outperforming standard treatments against resistant strains in studies evaluating antibacterial activity against hospital-acquired infections.

Medicine

Due to its biological activities, this compound has potential therapeutic applications. It has been identified as a selective inhibitor of fructose 1,6-bisphosphate aldolase (FBA), an enzyme critical for cancer cell metabolism. In vitro studies demonstrated that this compound exhibited low cytotoxicity against normal cells while effectively inhibiting cancer cell lines, indicating its potential as a therapeutic agent.

Industry

This compound is used in developing dyes, pigments, and other industrial chemicals.

Antimicrobial Activity

8-Hydroxyquinoline derivatives, including this compound, exhibit antimicrobial properties, demonstrating activity against Gram-positive and Gram-negative bacteria. One study reported inhibition zones comparable to standard antibiotics against Staphylococcus aureus and Klebsiella pneumoniae.

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 25 | 27 |

| Klebsiella pneumoniae | 24 | 26 |

| Pseudomonas aeruginosa | 22 | 24 |

Anticancer Activity

The anticancer potential of this compound has been explored, with the compound identified as a selective inhibitor of fructose 1,6-bisphosphate aldolase (FBA), an enzyme critical for cancer cell metabolism. In vitro studies demonstrated that this compound exhibited low cytotoxicity against normal cells while effectively inhibiting cancer cell lines, indicating its potential as a therapeutic agent. In a comparative study involving multiple cancer cell lines, the compound was shown to selectively inhibit growth in multidrug-resistant cells while sparing normal cells, suggesting a potential application in targeted cancer therapy.

Antiviral Activity

Investigations into the antiviral properties of this compound have shown promising results against various viruses. The compound's activity is influenced by its lipophilicity and the electron-withdrawing properties of substituents on its structure. Derivatives with increased lipophilicity demonstrated enhanced antiviral activity with minimal cytotoxicity.

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxyquinoline-2-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Below is a systematic comparison of 3-bromo-4-hydroxyquinoline-2-carboxylic acid with key analogs:

Structural Analogues by Substituent Position

Table 1: Positional Isomers and Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 36255-25-1 | C₁₀H₆BrNO₃ | 256.07 | Br (C3), -OH (C4), -COOH (C2) |

| 8-Bromo-4-hydroxyquinoline-2-carboxylic acid | 9835115 (CID) | C₁₀H₆BrNO₃ | 256.07 | Br (C8), -OH (C4), -COOH (C2) |

| 4-Bromoquinoline-6-carboxylic acid | 219763-87-8 | C₁₀H₆BrNO₂ | 252.07 | Br (C4), -COOH (C6) |

| 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | 351443-08-8 | C₁₆H₁₀BrNO₃ | 344.16 | Br (C6), -COOH (C4), 4-hydroxyphenyl (C2) |

Key Differences :

- Positional Isomerism: The bromine and carboxylic acid groups' positions significantly alter electronic properties. For example, 8-bromo-4-hydroxyquinoline-2-carboxylic acid (CID 9835115) has bromine at C8 instead of C3, reducing steric hindrance near the hydroxyl group .

Derivatives with Modified Functional Groups

Table 2: Functional Group Variations

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Modifications |

|---|---|---|---|---|

| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 35975-57-6 | C₁₂H₁₀BrNO₃ | 296.12 | Ester (-COOEt) at C3, Br at C8 |

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 103914-52-9 | C₁₆H₁₀BrNO₂ | 328.16 | 4-Bromophenyl at C2, -COOH at C4 |

| 6-Bromo-2-(4-bromo-phenyl)-quinoline-4-carboxylic acid | 342017-95-2 | C₁₆H₉Br₂NO₂ | 407.06 | Br at C6, 4-bromophenyl at C2, -COOH at C4 |

Key Differences :

- Ester vs. Carboxylic Acid: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (35975-57-6) has an ester group, enhancing lipophilicity compared to carboxylic acid derivatives, which improves membrane permeability in biological systems .

Substituent-Driven Physicochemical Properties

- Solubility: The carboxylic acid group in this compound enhances water solubility compared to ester derivatives (e.g., 35975-57-6) .

- Acidity: The hydroxyl group at C4 and carboxylic acid at C2 make the target compound more acidic than analogs lacking these groups, such as 4-bromoquinoline-6-carboxylic acid (219763-87-8) .

- Reactivity : Bromine at C3 in the target compound may undergo nucleophilic substitution more readily than bromine at C8 (e.g., CID 9835115) due to steric and electronic effects .

Biological Activity

3-Bromo-4-hydroxyquinoline-2-carboxylic acid (3-BQCA) is a notable member of the quinoline family, recognized for its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

3-BQCA is characterized by its unique structural features, including a bromine atom and a hydroxyl group attached to a quinoline backbone. This combination enhances its reactivity and potential biological activity compared to other quinoline derivatives. The compound has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The biological activity of 3-BQCA is attributed to its interaction with multiple biological targets:

- Antimicrobial Activity : Research indicates that 3-BQCA exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve interference with bacterial DNA synthesis or disruption of cell membrane integrity.

- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways, suggesting that 3-BQCA could also play a role in reducing inflammation.

- Anticancer Properties : The compound has been evaluated for its anticancer activity, with some studies indicating that it can induce apoptosis in cancer cells through specific biochemical pathways .

Biological Activities

The following table summarizes the key biological activities and their corresponding findings related to this compound:

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial effects of 3-BQCA, it demonstrated substantial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ciprofloxacin. This positions 3-BQCA as a promising candidate for developing new antibacterial agents .

- Anticancer Activity : A study assessing the cytotoxic effects of various quinoline derivatives found that 3-BQCA exhibited notable anticancer activity in HeLa cells, with an IC50 value indicating effective cell death at low concentrations. This suggests potential for further development in cancer therapeutics .

- Cardioprotective Effects : Research involving H9c2 cardiomyocytes indicated that co-treatment with 3-BQCA significantly reduced doxorubicin-induced cell death, highlighting its potential use in cardioprotection during chemotherapy .

Comparison with Similar Compounds

To understand the unique properties of 3-BQCA, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydroxyquinoline-2-carboxylic acid | Lacks bromine | More basic structure; different reactivity |

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | Bromine at the sixth position | Different positioning affects reactivity |

| Quinoline-4-carboxylic acid | Lacks both hydroxyl and bromine groups | Less reactive; limited biological activity |

Q & A

Q. What are the recommended synthetic routes for 3-bromo-4-hydroxyquinoline-2-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves bromination of a precursor quinoline-carboxylic acid derivative. A plausible pathway includes:

Precursor Preparation : Start with 4-hydroxyquinoline-2-carboxylic acid.

Electrophilic Bromination : Use N-bromosuccinimide (NBS) or Br₂ in a polar solvent (e.g., DMF or acetic acid) at 50–80°C.

Purification : Crystallize the product using ethanol/water mixtures or chromatographic methods.

Optimization Tips :

- Control temperature to avoid over-bromination.

- Catalytic Lewis acids (e.g., FeCl₃) may enhance regioselectivity .

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic methods:

NMR Spectroscopy : Confirm substitution patterns (¹H NMR: δ 8.5–9.0 ppm for quinoline protons; ¹³C NMR: ~170 ppm for carboxylic acid).

HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺ for C₁₀H₇BrNO₃: ~284 m/z).

FT-IR : Identify functional groups (O-H stretch at ~2500–3300 cm⁻¹; C=O at ~1680 cm⁻¹).

Elemental Analysis : Validate C, H, N, Br content (±0.3% theoretical).

Note : Compare data with structurally similar compounds like 3-hydroxyquinoline-2-carboxylic acid .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize dehalogenation or hydrolysis during synthesis?

Methodological Answer:

- Avoid Protic Solvents : Use anhydrous DMF or dichloromethane to reduce hydrolysis of the bromo group.

- Low-Temperature Bromination : Perform reactions at ≤60°C to prevent thermal degradation.

- Inert Atmosphere : Conduct synthesis under nitrogen/argon to inhibit oxidative side reactions.

- Post-Reaction Quenching : Rapidly cool the mixture and neutralize acidic byproducts .

Q. How should researchers address contradictions in reported solubility or stability data for this compound?

Methodological Answer:

- Solubility Testing : Perform parallel experiments in DMSO, methanol, and aqueous buffers (pH 2–9) to determine pH-dependent solubility.

- Accelerated Stability Studies : Store samples under stressed conditions (40°C/75% RH for 4 weeks) and analyze via HPLC for degradation products.

- Cross-Validate Sources : Compare data with analogs (e.g., 3-hydroxyquinoline-2-carboxylic acid is soluble in DMSO but precipitates in water ).

Q. What strategies are effective for studying the compound’s reactivity in metal-catalyzed coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids in THF/water (3:1) at 80°C.

- Monitoring : Track reaction progress via LC-MS to detect intermediates like debrominated byproducts.

- Post-Functionalization : Couple the carboxylic acid with amines via EDC/HOBt activation to generate amide derivatives .

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets like kinases or bacterial enzymes (PDB IDs: e.g., 2KG for quinoline-binding proteins).

- QSAR Analysis : Correlate substituent electronegativity (Br, OH) with antimicrobial activity using Hammett constants.

- ADMET Prediction : Employ SwissADME to estimate bioavailability and toxicity risks .

Q. What are the challenges in detecting trace impurities, and which hyphenated techniques are recommended?

Methodological Answer:

Q. How does the compound’s photostability impact its use in fluorescence-based assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.